molecular formula C12H8BrFOZn B14884910 3-(4-Fluorophenoxy)phenylZinc bromide

3-(4-Fluorophenoxy)phenylZinc bromide

Cat. No.: B14884910
M. Wt: 332.5 g/mol
InChI Key: CNUUXYVEIANIBD-UHFFFAOYSA-M
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Description

3-(4-Fluorophenoxy)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorophenoxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)phenylzinc bromide typically involves the reaction of 3-(4-Fluorophenoxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent to stabilize the organozinc intermediate. The general reaction scheme is as follows:

3(4Fluorophenoxy)bromobenzene+Zn3(4Fluorophenoxy)phenylzincbromide3-(4-Fluorophenoxy)bromobenzene + Zn \rightarrow this compound 3−(4−Fluorophenoxy)bromobenzene+Zn→3−(4−Fluorophenoxy)phenylzincbromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc intermediate.

    Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure, although specific conditions may vary depending on the desired transformation.

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

3-(4-Fluorophenoxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Researchers use it to modify biomolecules and study their interactions and functions.

    Medicine: It serves as a key intermediate in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic substitution and cross-coupling reactions, to form new carbon-carbon bonds. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
  • (4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Comparison

3-(4-Fluorophenoxy)phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which imparts distinct reactivity and selectivity compared to other organozinc reagents. For example, 4-(Ethoxycarbonyl)phenylzinc bromide and (4-(Trifluoromethyl)phenyl)zinc bromide have different substituents, leading to variations in their chemical behavior and applications. The fluorophenoxy group in this compound enhances its nucleophilicity and makes it particularly suitable for specific cross-coupling reactions.

Properties

Molecular Formula

C12H8BrFOZn

Molecular Weight

332.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-4-(phenoxy)benzene

InChI

InChI=1S/C12H8FO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h1-2,4-9H;1H;/q-1;;+2/p-1

InChI Key

CNUUXYVEIANIBD-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OC2=CC=C(C=C2)F.[Zn+]Br

Origin of Product

United States

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